molecular formula C16H10BrFN2O2 B13003250 3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid

3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid

Cat. No.: B13003250
M. Wt: 361.16 g/mol
InChI Key: DDRRRKAHRYREPS-SOFGYWHQSA-N
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Description

3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their wide range of applications in medicinal chemistry and material science due to their unique structural characteristics .

Preparation Methods

The synthesis of 3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid typically involves multistep reactions. One common method includes the condensation of 2-aminopyridine with α-bromoacetophenone to form the imidazo[1,2-a]pyridine core. This is followed by bromination and subsequent coupling with 4-fluorobenzaldehyde.

Chemical Reactions Analysis

3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, resulting in the desired biological effect .

Comparison with Similar Compounds

Similar compounds to 3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid include other imidazo[1,2-a]pyridines such as:

  • 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
  • 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
  • 6-Bromoimidazo[1,2-a]pyridine

These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, which can significantly affect their chemical and biological properties .

Properties

Molecular Formula

C16H10BrFN2O2

Molecular Weight

361.16 g/mol

IUPAC Name

(E)-3-[6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid

InChI

InChI=1S/C16H10BrFN2O2/c17-11-3-7-14-19-16(10-1-4-12(18)5-2-10)13(20(14)9-11)6-8-15(21)22/h1-9H,(H,21,22)/b8-6+

InChI Key

DDRRRKAHRYREPS-SOFGYWHQSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Br)/C=C/C(=O)O)F

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Br)C=CC(=O)O)F

Origin of Product

United States

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